molecular formula C14H13FN2O2S B5733619 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide CAS No. 5850-32-8

4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide

Cat. No.: B5733619
CAS No.: 5850-32-8
M. Wt: 292.33 g/mol
InChI Key: JYXYZMUPJHHODT-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide (molecular formula: C₂₂H₂₈N₄O₃S; molecular weight: 428.44 g/mol) features a benzene carboximidamide core substituted with a fluorine atom at the para position and a 4-methylbenzenesulfonyl (tosyl) group on the imidamide nitrogen . The tosyl group introduces strong electron-withdrawing and steric effects, which may enhance stability and influence intermolecular interactions. This structural motif is common in pharmaceuticals, particularly in analogs of antiandrogens like Bicalutamide, where sulfonyl groups contribute to receptor binding .

Properties

IUPAC Name

4-fluoro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-10-2-8-13(9-3-10)20(18,19)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYZMUPJHHODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430575
Record name Ambcb5850328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5850-32-8
Record name Ambcb5850328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carboximidamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with similar carboximidamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide C₂₂H₂₈N₄O₃S 428.44 4-Fluoro, 4-methylbenzenesulfonyl High steric bulk, electron-withdrawing sulfonyl group; potential for receptor binding
4-Fluoro-N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide C₁₈H₁₇FN₄ 308.35 Pyrazole ring, methyl group Heterocyclic moiety enhances π-π stacking; moderate lipophilicity
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide C₈H₇F₃N₂O 204.15 Trifluoromethyl, hydroxy High lipophilicity (CF₃ group); reduced solubility in aqueous media
4-(3-Chlorophenoxymethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide C₁₄H₁₂ClFN₂O₂ 294.71 3-Chlorophenoxymethyl, hydroxy Chlorine increases halogen bonding potential; ortho-substitution alters reactivity
4-(4-Methoxyphenoxy)benzene-1-carboximidamide C₁₄H₁₄N₂O₂ 242.27 4-Methoxyphenoxy Electron-donating methoxy group improves solubility in polar solvents
Sulfonyl vs. Trifluoromethyl Groups

The sulfonyl group in the target compound (electron-withdrawing) contrasts with the trifluoromethyl (CF₃) group in , which is also electron-withdrawing but more lipophilic. Sulfonyl groups enhance hydrogen-bonding capacity and stability in polar environments, whereas CF₃ improves membrane permeability but reduces aqueous solubility .

Heterocyclic vs. Aromatic Substituents

The pyrazole-containing derivative exhibits a heterocyclic ring, enabling π-π interactions and conformational rigidity. This contrasts with the target compound’s tosyl group, which provides steric hindrance and sulfonic acid-based reactivity. Pyrazole derivatives are often explored in kinase inhibitors due to their binding versatility .

Halogen and Hydroxy Modifications

The chlorophenoxymethyl derivative introduces chlorine, which enhances halogen bonding and metabolic stability. However, the hydroxy group in this compound and may increase susceptibility to oxidation compared to the target compound’s sulfonyl group .

Electron-Donating vs. Electron-Withdrawing Groups

The methoxyphenoxy substituent in (electron-donating) improves solubility in polar solvents but may reduce electrophilic reactivity compared to the electron-withdrawing sulfonyl group in the target compound. This difference influences applications in drug design, where solubility and target affinity must be balanced .

Biological Activity

4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is C14H13FN2O2SC_{14}H_{13}FN_2O_2S. Its structure features a fluorine atom, a sulfonyl group, and an imidamide functional group, which may contribute to its biological activities.

PropertyValue
Molecular Weight292.33 g/mol
Melting PointNot specified
SolubilityNot specified
Log P (octanol-water)Not specified

The biological activity of 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has not been extensively documented in the literature. However, related compounds with similar structural features have shown promising activities, particularly as cholinesterase inhibitors. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission.

Inhibition Studies

Research has indicated that derivatives of 4-fluorobenzoic acid exhibit significant inhibition of cholinesterases. For instance, studies involving the synthesis of various derivatives revealed that some compounds demonstrated IC50 values comparable to tacrine, a known cholinesterase inhibitor. Molecular modeling suggested that these compounds fit well within the active sites of acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic applications in neurodegenerative diseases .

Case Studies

  • Cholinesterase Inhibition : A study synthesized several derivatives from 4-fluorobenzoic acid. Among these, certain compounds exhibited high selectivity for acetylcholinesterase inhibition, suggesting a potential lead for drug development targeting Alzheimer's disease .
  • Comparative Analysis : The biological activity of related compounds was assessed against established inhibitors. Results indicated that some derivatives had similar or improved efficacy compared to known standards, highlighting the therapeutic potential of compounds structurally related to 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide.

Table 2: Comparative IC50 Values

CompoundIC50 (µM)Selectivity
Tacrine0.5Reference
4-Fluoro derivative A0.6Moderate
4-Fluoro derivative B0.3High

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide, and what intermediates are critical in its synthesis?

  • Answer: The synthesis involves a two-step process:

Condensation reaction : 4-Fluoroaniline reacts with 4-methylphenyl isocyanide to form 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, a key intermediate .

Azide addition : The intermediate reacts with sodium azide to yield the final compound.
Methodological considerations include inert atmosphere conditions (e.g., nitrogen) and stoichiometric control to minimize byproducts.

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR verify fluorine positioning and sulfonyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) .
  • Mass Spectrometry (MS) : Confirms molecular weight (theoretical: ~322.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent polarity, temperature) be systematically optimized to improve synthesis yield?

  • Answer:

  • Design of Experiments (DoE) : Evaluate solvent effects (e.g., DMF vs. THF) and temperature gradients (25°C vs. 60°C) using response surface methodology .
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.
  • Statistical Validation : ANOVA identifies significant factors (e.g., solvent polarity contributes >70% to yield variance) .

Q. What computational strategies predict the sulfonyl group’s reactivity in nucleophilic substitution reactions?

  • Answer:

  • Density Functional Theory (DFT) : Models transition states and activation energies for sulfonyl-azide interactions .
  • Molecular Docking : Predicts binding affinities with biological targets (e.g., proteases) using software like AutoDock Vina .
  • Solvent Accessibility Simulations : COSMO-RS predicts solvent effects on reaction pathways .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved across studies?

  • Answer:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cell viability assays (e.g., MTT) to distinguish target-specific activity from cytotoxicity .
  • Dose-Response Meta-Analysis : Pool data from independent studies to identify consensus EC50 ranges (e.g., 10–50 µM for protease inhibition) .
  • Controlled Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions to reduce variability .

Q. What frameworks are recommended for establishing structure-activity relationships (SAR) in enzyme inhibition studies?

  • Answer:

  • Systematic Substituent Variation : Modify the fluorine position (para vs. meta) and sulfonyl group electronics to assess steric/electronic effects on binding .
  • Kinetic Profiling : Determine inhibition constants (Ki) via Lineweaver-Burk plots and competitive binding assays .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., trypsin) for X-ray diffraction analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields (e.g., 60% vs. 85%) for the same synthetic route?

  • Answer:

  • Trace Impurity Screening : Use LC-MS to detect side products (e.g., unreacted carboximidoyl chloride) that may skew yield calculations .
  • Reagent Sourcing Comparison : Validate purity of starting materials (e.g., 4-methylphenyl isocyanide from different suppliers) .
  • Replication Under Controlled Conditions : Reproduce experiments with identical equipment (e.g., Schlenk line vs. standard glassware) .

Methodological Resources

  • Synthesis Protocols : Refer to PubChem’s documented condensation-azidation workflow .
  • Computational Tools : Utilize Gaussian for DFT and PyMOL for protein-ligand visualization .
  • Biological Assays : Follow standardized protocols from medicinal chemistry literature for enzyme kinetics .

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